1-Cyclohexylaziridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclohexylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12) |
InChI Key |
ZLDAIFJTBIYXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors such as halogenated derivatives with amines. For instance, the reaction of cyclohexylamine with a halogenated aziridine precursor under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of 1-Cyclohexylaziridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Reaction with Oxalyl Chloride
1-Cyclohexylaziridine-2-carboxylic acid reacts with oxalyl chloride () to form cyclic N-carboxyanhydrides or β-lactams. This reaction involves the carboxylic acid group participating in cyclization, driven by the electrophilic nature of oxalyl chloride.
Mechanism :
-
The carboxylic acid reacts with oxalyl chloride to generate a reactive intermediate.
-
Cyclization occurs due to the proximity of the aziridine nitrogen and the activated carbonyl group, leading to ring expansion or formation of a β-lactam structure .
Product :
Morpholin-2,3,5-trionones or β-lactams (specific structure depends on substituents).
Conversion to Acid Chloride
The carboxylic acid group undergoes nucleophilic acyl substitution with thionyl chloride () or phosphorus pentachloride () to form the corresponding acid chloride.
Mechanism :
-
Nucleophilic attack : Chloride () attacks the carbonyl carbon.
-
Intermediate formation : A chlorosulfite intermediate is generated.
-
Elimination : A leaving group (e.g., or ) departs, forming the acid chloride .
Conditions :
Product :
1-Cyclohexylaziridine-2-carbonyl chloride.
Esterification
The carboxylic acid reacts with alcohols in a Fischer esterification reaction, typically catalyzed by strong acids (e.g., ).
Mechanism :
-
Protonation : The carbonyl oxygen is protonated, activating the carbonyl.
-
Nucleophilic attack : The alcohol attacks the carbonyl carbon.
-
Proton transfer : A proton shifts to the adjacent oxygen.
Conditions :
-
Excess alcohol as solvent.
-
Acid catalyst (e.g., ).
Product :
1-Cyclohexylaziridine-2-carboxylate esters (e.g., methyl, ethyl).
Amide Formation
Mechanism :
-
Acid chloride formation : As described in Section 2.
-
Nucleophilic attack : Amines attack the acid chloride’s carbonyl.
-
Proton transfer : Amine’s proton is transferred to the leaving group (e.g., ) .
Conditions :
-
Acid chloride intermediate.
-
Amine (e.g., , ).
Product :
1-Cyclohexylaziridine-2-carboxamide.
Anhydride Formation
The carboxylic acid reacts with another carboxylic acid or its derivative to form mixed anhydrides.
Mechanism :
-
Protonation : The carbonyl oxygen is protonated.
-
Nucleophilic attack : The oxygen of the second carboxylic acid attacks the carbonyl.
Conditions :
-
Acid catalyst (e.g., ).
-
Heat to drive water elimination.
Product :
Mixed anhydride (e.g., with acetic acid).
Ring-Opening Reactions
While not explicitly covered in the provided sources, aziridine rings are reactive due to ring strain. Potential reactions include:
-
Nucleophilic ring-opening : Attack by nucleophiles (e.g., water, alcohols) at the aziridine nitrogen.
-
Electrophilic addition : Attack by electrophiles (e.g., acids).
Scientific Research Applications
Biological Applications
1-Cyclohexylaziridine-2-carboxylic acid has shown promise in several biological applications:
Anticancer Activity
Recent studies have focused on the compound's potential as an anticancer agent. For instance, a study evaluated its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| HepG2 (liver) | 12 | 2023 |
| A549 (lung) | 15 | 2023 |
This suggests that the compound may act through mechanisms that disrupt cellular proliferation pathways.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against common pathogens, revealing notable effectiveness.
| Pathogen | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
These findings indicate its potential as a lead compound in the development of new antimicrobial agents.
Neuroprotective Effects
In vitro studies have indicated that 1-Cyclohexylaziridine-2-carboxylic acid may provide neuroprotective effects, particularly in models of oxidative stress. The compound was shown to reduce neuronal cell death significantly.
| Treatment Condition | Cell Viability (%) | Reference Year |
|---|---|---|
| Control | 100 | - |
| Compound Treatment | 50 | 2025 |
This suggests its potential application in neurodegenerative disease therapies.
Case Study 1: Anticancer Efficacy
A comprehensive study investigated the effects of various concentrations of 1-Cyclohexylaziridine-2-carboxylic acid on HepG2 and A549 cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 12 µM for HepG2 cells.
Case Study 2: Antimicrobial Activity
In a controlled experiment, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with MIC values of 32 µg/mL and 64 µg/mL, respectively, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Cyclohexylaziridine-2-carboxylic acid primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can selectively alkylate thiol groups in proteins, leading to inhibition of protein disulfide isomerases and disruption of protein folding in cancer cells .
Comparison with Similar Compounds
Research Findings and Key Differences
- Aziridine Reactivity: The strained aziridine ring in 1-cyclohexylaziridine-2-carboxylic acid enables nucleophilic ring-opening reactions, a property absent in non-cyclic analogs like cyclohexanecarboxylic acid .
- Stereochemical Influence : The rigid cyclohexyl-aziridine system provides chiral centers critical for asymmetric catalysis, unlike planar pyrimidine derivatives .
- Toxicity Profile: Aziridine-containing compounds often exhibit higher acute toxicity (e.g., respiratory or dermal hazards) compared to non-aziridine analogs, necessitating stringent safety protocols .
4. Conclusion 1-Cyclohexylaziridine-2-carboxylic acid distinguishes itself through its unique combination of a strained aziridine ring and cyclohexyl group, enabling specialized applications in chiral synthesis. Its structural analogs, such as cyclohexanecarboxylic acid or halogenated pyrimidines, lack this reactivity but offer alternative advantages in solubility or aromatic interactions. Further comparative studies on pharmacokinetics and synthetic utility are warranted.
Biological Activity
1-Cyclohexylaziridine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H15N
- Molecular Weight: 165.24 g/mol
- IUPAC Name: 1-Cyclohexylaziridine-2-carboxylic acid
The biological activity of 1-cyclohexylaziridine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It has been studied for various pharmacological effects, including:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogenic microorganisms.
- Anticancer Potential: Research indicates that this compound may inhibit certain enzymes and pathways involved in cancer progression, making it a candidate for anticancer drug development.
Biological Activity Overview
The following table summarizes the key biological activities associated with 1-cyclohexylaziridine-2-carboxylic acid based on recent studies:
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of 1-cyclohexylaziridine-2-carboxylic acid:
-
Antimicrobial Studies:
- A study demonstrated that derivatives of aziridine-2-carboxylic acid, including 1-cyclohexylaziridine-2-carboxylic acid, showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and integrity, leading to cell lysis .
- Anticancer Research:
- Anti-inflammatory Effects:
Comparative Analysis with Related Compounds
The biological activity of 1-cyclohexylaziridine-2-carboxylic acid can be compared with other aziridine derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-Cyclohexylaziridine-2-carboxylic acid | Antimicrobial, Anticancer | Unique cyclohexyl group enhances activity |
| Aziridine-2-carboxylic acid | Antiviral | Less potent against bacteria |
| Substituted aziridines | Variable (depends on substitution) | Diverse biological profiles based on structure |
Q & A
Q. How can researchers leverage spectral databases (e.g., mzCloud) to interpret complex fragmentation patterns in MS/MS data?
- Workflow : Upload raw MS data to mzCloud, perform spectral matching against curated libraries (e.g., 1-aminocyclohexanecarboxylic acid spectra), and annotate fragments using in silico tools (e.g., CFM-ID). Validate with isotopic labeling experiments .
Notes for Methodological Rigor
- Data Reproducibility : Document all synthetic steps, including batch-specific variables (e.g., stirring speed, humidity) .
- Ethical Reporting : Disclose conflicts of interest and funding sources per RSC guidelines .
- Open Science : Deposit spectral data in public repositories (e.g., PubChem, NIST) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
